molecular formula C15H13NO3S2 B1671369 Epalrestat CAS No. 82159-09-9

Epalrestat

Número de catálogo B1671369
Número CAS: 82159-09-9
Peso molecular: 319.4 g/mol
Clave InChI: CHNUOJQWGUIOLD-NFZZJPOKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Epalrestat is a carboxylic acid derivative and a noncompetitive and reversible aldose reductase inhibitor . It is used for the treatment of diabetic neuropathy, which is one of the most common long-term complications in patients with diabetes mellitus . It reduces the accumulation of intracellular sorbitol which is believed to be the cause of diabetic neuropathy, retinopathy, and nephropathy .


Synthesis Analysis

Glycine reacts with carbondisulfide, then with ClCH(2)COONa to give 3-carboxymethylrhodanine. PhCHO reacts with CH(3)CH(2)CHO in NaOH/EtOH solution to produce 2-methylcinnamaldehyde. 3-carboxymethylrhodanine and 2-methylcinnamaldehyde are treated with NH(3).H(2)O to obtain epalrestat .


Molecular Structure Analysis

The molecular formula of Epalrestat is C15H13NO3S2 . Epalrestat was able to form a cocrystal with a pharmaceutically acceptable coformer of caffeine. The cocrystal was characterized using powder X-ray diffraction and infrared spectroscopy, and the structure was determined using single crystal structure analysis .


Chemical Reactions Analysis

Two homologues of epalrestat were synthesized and characterized by IR, MS, elemental analysis, 1H NMR, 13C NMR and their crystal structures were determined by X-ray diffraction method . The crystals of both compounds belong to the triclinic centrosymmetric space group .


Physical And Chemical Properties Analysis

The molecular weight of Epalrestat is 319.4 g/mol . It has a density of 1.43 g/cm3, a melting point of 210 °C, and a boiling point of 516.8 °C .

Aplicaciones Científicas De Investigación

Long-term Efficacy in Diabetic Peripheral Neuropathy

Epalrestat has demonstrated effectiveness in delaying the progression of diabetic peripheral neuropathy. A study by Hotta et al. (2006) found that long-term treatment with Epalrestat effectively prevented the deterioration of median motor nerve conduction velocity (MNCV), among other parameters, compared to a control group. This result suggests that Epalrestat can ameliorate symptoms associated with diabetic neuropathy, especially in patients with good glycemic control and limited microangiopathy Long-term Clinical Effects of Epalrestat, an Aldose Reductase Inhibitor, on Diabetic Peripheral Neuropathy.

Impact on Autonomic and Somatic Neuropathy

Epalrestat's role extends to improving autonomic and somatic neuropathy symptoms. Nakayama et al. (2001) observed significant improvements in the pupillary light reflex and F-wave latency in patients with mild diabetic neuropathy after treatment with Epalrestat. This finding underscores Epalrestat's potential to offer therapeutic value even in the early stages of diabetic neuropathy Aldose reductase inhibition ameliorates pupillary light reflex and F-wave latency in patients with mild diabetic neuropathy.

Protective Effects on Diabetic Peripheral Neuropathy

Research by Li et al. (2016) suggests that Epalrestat can protect against diabetic peripheral neuropathy by alleviating oxidative stress and inhibiting the polyol pathway. This study found that Epalrestat suppressed the expression of aldose reductase in peripheral nerves of diabetes mellitus rats, which contributed to the reduction of nerve fiber and Schwann cell injuries Epalrestat protects against diabetic peripheral neuropathy by alleviating oxidative stress and inhibiting polyol pathway.

Application in PMM2-CDG

An intriguing application of Epalrestat is its potential use in treating PMM2-congenital disorders of glycosylation (CDG), as suggested by Ligezka et al. (2021). The study indicates that Epalrestat increases phosphomannomutase enzyme activity in a PMM2-CDG worm model, highlighting its broader therapeutic implications beyond diabetic neuropathy Sorbitol Is a Severity Biomarker for PMM2‐CDG with Therapeutic Implications.

Enhancing Intracellular Antioxidant Levels

Epalrestat's ability to increase intracellular levels of glutathione, an important antioxidant, through transcription regulation, as reported by Sato et al. (2013), presents a novel mechanism by which it can protect against oxidative injury. This property suggests that Epalrestat may have beneficial effects in preventing the development and progression of disorders caused by oxidative stress Epalrestat increases intracellular glutathione levels in Schwann cells through transcription regulation.

Safety And Hazards

Epalrestat is fatal if swallowed . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Epalrestat has been shown to effectively suppress NLRP3 inflammasome activation in vivo and in vitro and might be a new therapeutic approach for NASH . It is also suggested that aldose reductase, the target of Epalrestat, is an emerging target for the development of interventions for diabetic cardiovascular complications .

Propiedades

IUPAC Name

2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7+,12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNUOJQWGUIOLD-NFZZJPOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046479
Record name Epalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664249
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Epalrestat

CAS RN

82159-09-9
Record name Epalrestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82159-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epalrestat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082159099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epalrestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15293
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Epalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epalrestat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPALRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/424DV0807X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epalrestat
Reactant of Route 2
Epalrestat
Reactant of Route 3
Epalrestat
Reactant of Route 4
Epalrestat
Reactant of Route 5
Epalrestat
Reactant of Route 6
Epalrestat

Citations

For This Compound
4,560
Citations
MA Ramirez, NL Borja - Pharmacotherapy: The Journal of …, 2008 - Wiley Online Library
… Epalrestat is an aldose reductase inhibitor that is … , epalrestat may affect or delay progression of the underlying disease process. Data from experimental studies indicate that epalrestat …
JW Steele, D Faulds, KL Goa - Drugs & aging, 1993 - Springer
… The effects of age and renal impairment on the efficacy and tolerability of epalrestat require … fully determine the role of epalrestat. The suggested ability of epalrestat to prevent the onset …
Number of citations: 97 link.springer.com
X Wang, H Lin, S Xu, Y Jin, R Zhang - Drug design, development …, 2018 - Taylor & Francis
Background Alpha lipoic acid (ALA), a type of antioxidant, is used in combination with epalrestat in the treatment of diabetic peripheral neuropathy (DPN). However, whether combined …
Number of citations: 21 www.tandfonline.com
N Hotta, Y Akanuma, R Kawamori, K Matsuoka… - Diabetes …, 2006 - Am Diabetes Assoc
OBJECTIVE—We sought to evaluate the long-term efficacy and safety of epalrestat, an aldose reductase inhibitor, on diabetic peripheral neuropathy. RESEARCH DESIGN AND …
Number of citations: 425 diabetesjournals.org
N Hotta, N Sakamoto, Y Shigeta, R Kikkawa… - Journal of Diabetes and …, 1996 - Elsevier
… neuropathy were treated with epalrestat, an aldose reductase … neuropathy who were treated with epalrestat for 3–12 months … , they strongly suggest that epalrestat is a highly effective …
Number of citations: 115 www.sciencedirect.com
C Ohmura, H Watada, K Azuma, T Shimizu… - Endocrine …, 2009 - jstage.jst.go.jp
… of epalrestat (150 mg/day), an aldose reductase inhibitor. While administration of epalrestat … the potential usefulness of epalrestat in reducing oxidative stress in type 2 diabetes mellitus. …
Number of citations: 70 www.jstage.jst.go.jp
TN Reddy, M Ravinder, P Bagul, K Ravikanti… - European journal of …, 2014 - Elsevier
… epalrestat), we focused on the synthesis of new epalrestat analogues carrying other functional groups. In this context, to increase the efficacy of epalrestat we mainly modified epalrestat …
Number of citations: 67 www.sciencedirect.com
N Hotta, R Kawamori, M Fukuda, Y Shigeta… - Diabetic …, 2012 - Wiley Online Library
… to evaluate the efficacy of epalrestat, an aldose reductase … (control group) and epalrestat therapy (epalrestat group) in … 52 patients from the control and epalrestat groups, respectively). …
Number of citations: 123 onlinelibrary.wiley.com
J Ji, MX Xu, TY Qian, SZ Zhu, F Jiang, ZX Liu… - Molecular Biology …, 2020 - Springer
… In summary, epalrestat inhibits the progression of cervical cancer by inhibiting AKR1B1, and … epalrestat is a clinically used inhibitor of AKR1B1, we evaluated the effect of epalrestat on …
Number of citations: 17 link.springer.com
Y Hamada, J Nakamura, K Naruse, T Komori… - Diabetes …, 2000 - Am Diabetes Assoc
OBJECTIVE: To clarify the role of the polyol pathway in the intracellular formation of advanced glycation end products in human tissues, we examined the effects of epalrestat, an aldose …
Number of citations: 134 diabetesjournals.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.